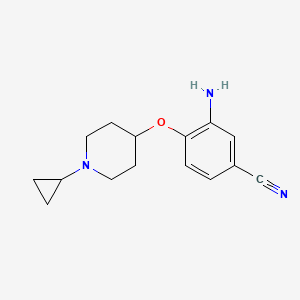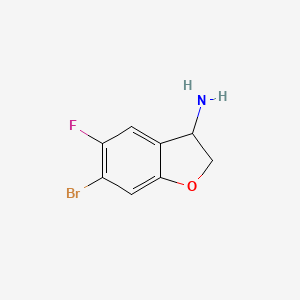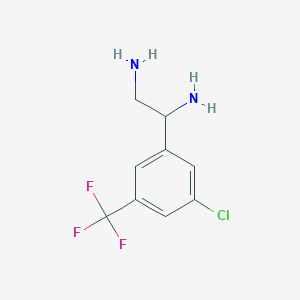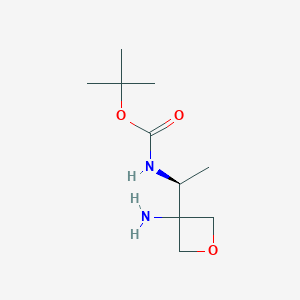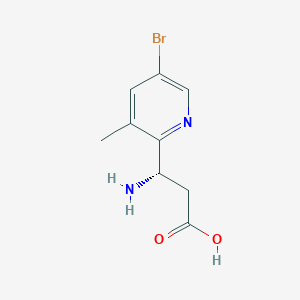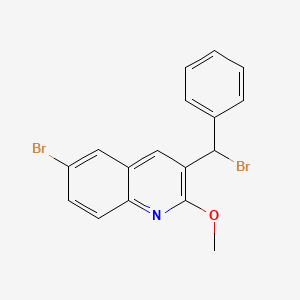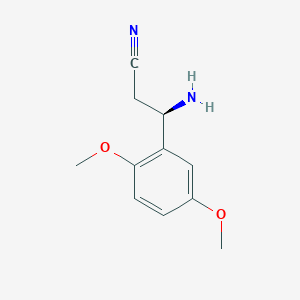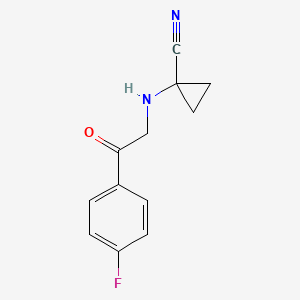
1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile is a synthetic organic compound characterized by its unique cyclopropane ring and fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile typically involves the reaction of 1-(4-fluorophenyl)acetonitrile with 1-bromo-2-chloroethane in the presence of benzyltriethylammonium chloride and aqueous sodium hydroxide. The mixture is heated at 50°C overnight to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic ring.
科学的研究の応用
1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation
作用機序
The mechanism of action of 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
- 1-(4-Fluorophenyl)cyclopropanecarbonitrile
- 1-(4-Chlorophenyl)cyclopropanecarbonitrile
- 1-(4-Nitrophenyl)cyclopropanecarbonitrile
Comparison: Compared to its analogs, 1-((2-(4-Fluorophenyl)-2-oxoethyl)amino)cyclopropane-1-carbonitrile is unique due to the presence of both the fluorophenyl group and the oxoethylamino moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H11FN2O |
|---|---|
分子量 |
218.23 g/mol |
IUPAC名 |
1-[[2-(4-fluorophenyl)-2-oxoethyl]amino]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H11FN2O/c13-10-3-1-9(2-4-10)11(16)7-15-12(8-14)5-6-12/h1-4,15H,5-7H2 |
InChIキー |
RDYSHSHUSYPJOY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)NCC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


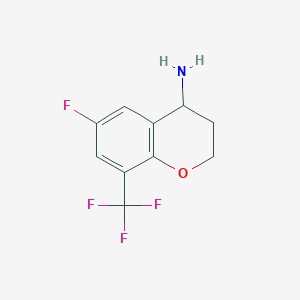
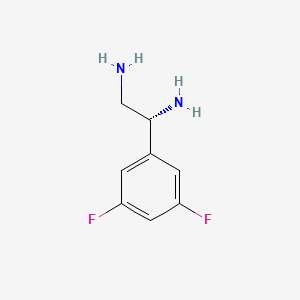
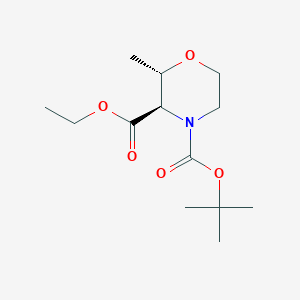
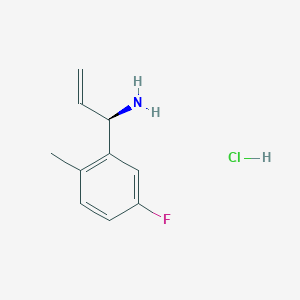
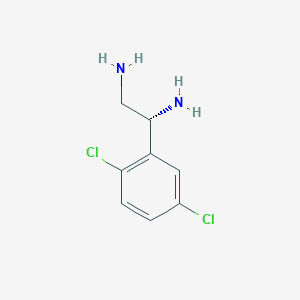
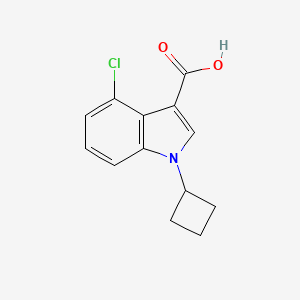
![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
